molecular formula C11H15NO B1374295 (r)-1-(3-Cyclopropoxyphenyl)ethanamine CAS No. 1198223-19-6

(r)-1-(3-Cyclopropoxyphenyl)ethanamine

Cat. No.: B1374295
CAS No.: 1198223-19-6
M. Wt: 177.24 g/mol
InChI Key: MPWNUUBYWOKATJ-MRVPVSSYSA-N
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Description

Synthesis Analysis

The synthesis of “®-1-(3-Cyclopropoxyphenyl)ethanamine” is not clearly documented in the available resources .


Molecular Structure Analysis

The molecular structure of “®-1-(3-Cyclopropoxyphenyl)ethanamine” is not clearly documented in the available resources .


Chemical Reactions Analysis

The chemical reactions involving “®-1-(3-Cyclopropoxyphenyl)ethanamine” are not clearly documented in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of “®-1-(3-Cyclopropoxyphenyl)ethanamine” are not clearly documented in the available resources .

Scientific Research Applications

Enzyme Interaction and Metabolism

  • A study by Nielsen et al. (2017) examined the metabolism of NBOMe compounds, which are related to (R)-1-(3-Cyclopropoxyphenyl)ethanamine, by cytochrome P450 enzymes. This research contributes to understanding the biochemical pathways and interaction with enzymes for compounds like this compound (Nielsen et al., 2017).

Synthesis and Biosynthesis

  • Lu et al. (2022) reported on the efficient synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective blockers, using a bienzyme cascade system. This provides insights into the biosynthesis of chiral amines and related compounds (Lu et al., 2022).

Fluorescent Bioconjugation

  • Gasser et al. (2012) synthesized and characterized a rhenium tricarbonyl complex of a ligand related to this compound, highlighting its potential for bioimaging and fluorescent microscopy in living cells. This suggests applications in biomedical imaging and diagnostics (Gasser et al., 2012).

Catalysis and Chemical Reactions

  • Research by Yang et al. (1997) on ruthenium(II) complexes containing ligands similar to this compound explored their synthesis and use in catalytic asymmetric transfer hydrogenation, indicating potential applications in catalysis and organic synthesis (Yang et al., 1997).

Mechanism of Action

The mechanism of action of “®-1-(3-Cyclopropoxyphenyl)ethanamine” is not clearly documented in the available resources .

Safety and Hazards

The safety and hazards associated with “®-1-(3-Cyclopropoxyphenyl)ethanamine” are not clearly documented in the available resources .

Future Directions

The future directions for research or applications of “®-1-(3-Cyclopropoxyphenyl)ethanamine” are not clearly documented in the available resources .

Properties

IUPAC Name

(1R)-1-(3-cyclopropyloxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(12)9-3-2-4-11(7-9)13-10-5-6-10/h2-4,7-8,10H,5-6,12H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWNUUBYWOKATJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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